molecular formula C10H21N3O B2476727 3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea CAS No. 103985-92-8

3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea

Cat. No.: B2476727
CAS No.: 103985-92-8
M. Wt: 199.298
InChI Key: JWGHLGPFKWILJR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea is a synthetic organic compound with the molecular formula C10H21N3O. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring and a urea moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea typically involves the reaction of 1-methylpiperidine with an appropriate isocyanate. One common method is the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and oxidized urea compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea
  • 3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea hydrochloride
  • 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride

Uniqueness

This compound stands out due to its unique combination of a piperidine ring and a urea moiety. This structure imparts specific chemical properties, such as stability and reactivity, making it a versatile intermediate in various synthetic pathways. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial applications .

Properties

IUPAC Name

1,1-dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12(2)10(14)11-8-9-4-6-13(3)7-5-9/h9H,4-8H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGHLGPFKWILJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103985-92-8
Record name 3,3-dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea
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